molecular formula C18H16FN3O3S2 B2998359 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 392303-61-6

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2998359
M. Wt: 405.46
InChI Key: NASSPGRUUVGWJQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a benzyl group, and methoxy groups. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, benzyl group, and methoxy groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring, the benzyl group, and the methoxy groups. These groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

1,3,4-thiadiazole compounds, which share a core structural similarity with N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide, have been studied for their biological activities. Schiff bases derived from these compounds have shown significant biological properties, including DNA protective ability against oxidative stress and strong antimicrobial activity against certain bacterial strains. Specifically, they have exhibited cytotoxicity on cancer cell lines, making them potential candidates for chemotherapy drug development (Gür et al., 2020).

Anticancer Properties

Benzothiazole (BT) derivatives, which are structurally related to thiadiazoles, have been recognized for their anticancer properties. These derivatives have been studied for their effectiveness against various cancer cell lines. The modification of the BT scaffold with different substituents has been shown to modulate its antitumor properties, demonstrating the potential of these compounds in cancer treatment (Osmaniye et al., 2018).

Photosensitizer for Photodynamic Therapy

Thiadiazole derivatives have also been explored for their application in photodynamic therapy, a treatment method for cancer. A study on zinc phthalocyanine substituted with thiadiazole showed that it has high singlet oxygen quantum yield, making it an efficient photosensitizer for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Anticonvulsant Activity

Derivatives of 1,3,4-thiadiazole have been identified as promising anticonvulsants. A particular derivative showed high anticonvulsive activity compared to a classic drug, highlighting the potential of these compounds in treating seizures (Sych et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions .

Future Directions

The future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses as a pharmaceutical compound, a material in organic electronics, or a reagent in chemical synthesis .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-24-14-7-6-12(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-13(19)8-11/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASSPGRUUVGWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

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